molecular formula C22H21ClN2O2S B2586027 1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine CAS No. 694497-62-6

1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine

Cat. No.: B2586027
CAS No.: 694497-62-6
M. Wt: 412.93
InChI Key: IADQQRPLMLIXIZ-UHFFFAOYSA-N
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Description

1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine is a complex organic compound with a molecular formula of C23H21ClN2O. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities . The structure consists of a piperazine ring substituted with a biphenyl sulfonyl group and a chlorophenyl group, making it a unique and versatile molecule in various scientific fields.

Mechanism of Action

Target of Action

The primary target of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine is the 5-HT2C serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .

Mode of Action

1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine interacts with its target, the 5-HT2C serotonin receptor, by acting as an agonist . This means it binds to the receptor and activates it, leading to a series of biochemical reactions within the cell .

Biochemical Pathways

Upon activation of the 5-HT2C serotonin receptor by 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine, several biochemical pathways are affected. These include the release of neurotransmitters such as dopamine and norepinephrine . The downstream effects of these pathways can lead to changes in mood, appetite, and other physiological processes .

Pharmacokinetics

The pharmacokinetics of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver, specifically by the CYP2D6 enzyme . The compound’s half-life ranges from 4 to 14 hours, indicating its presence in the body for a significant period after administration . This impacts its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine’s action include the activation of the 5-HT2C serotonin receptor and the subsequent release of neurotransmitters. This can lead to various physiological effects, such as changes in mood and appetite .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine. For instance, factors such as pH and temperature can impact the stability of the compound . Additionally, individual factors such as the user’s metabolic rate, age, sex, and overall health status can influence the compound’s efficacy and potential side effects .

Biochemical Analysis

Biochemical Properties

1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine has been found to interact with various enzymes and proteins. It is known to act as a 5-HT 2c serotonin receptor agonist . This interaction suggests that the compound may play a role in modulating serotonin signaling pathways, which are crucial for many physiological processes, including mood regulation and gastrointestinal function .

Cellular Effects

The effects of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine on cells are diverse. It has been reported to induce hypophagia in food-deprived and freely feeding rats This suggests that the compound may influence cellular metabolism and energy balance

Molecular Mechanism

The molecular mechanism of action of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine involves binding interactions with biomolecules, such as the 5-HT 2c serotonin receptor . By acting as an agonist for this receptor, the compound can influence serotonin signaling pathways, potentially leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

Given its role as a 5-HT 2c serotonin receptor agonist , it is plausible that the compound’s effects may vary over time, depending on factors such as its stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

It is known that the compound is a metabolite of the antidepressant drug trazodone . This suggests that it may be involved in the metabolic pathways associated with the metabolism of trazodone.

Preparation Methods

The synthesis of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Deprotection of these intermediates with reagents like PhSH (thiophenol) followed by selective intramolecular cyclization results in the desired piperazine derivatives .

Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow processes and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acetonitrile as a solvent, microwave irradiation for enhanced reaction rates, and bases like potassium carbonate . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine can be compared with other piperazine derivatives such as:

The uniqueness of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(4-phenylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2S/c23-20-7-4-8-21(17-20)24-13-15-25(16-14-24)28(26,27)22-11-9-19(10-12-22)18-5-2-1-3-6-18/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADQQRPLMLIXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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